[4-(4-Phosphonophenyl)phenyl]phosphonic acid

Catalog No.
S665296
CAS No.
13817-79-3
M.F
C12H12O6P2
M. Wt
314.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(4-Phosphonophenyl)phenyl]phosphonic acid

CAS Number

13817-79-3

Product Name

[4-(4-Phosphonophenyl)phenyl]phosphonic acid

IUPAC Name

[4-(4-phosphonophenyl)phenyl]phosphonic acid

Molecular Formula

C12H12O6P2

Molecular Weight

314.17 g/mol

InChI

InChI=1S/C12H12O6P2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H2,13,14,15)(H2,16,17,18)

InChI Key

QWSZMKCGMDROKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O

Synthesis and Characterization:

[4-(4-Phosphonophenyl)phenyl]phosphonic acid, also known as 4,4'-biphenyldiphosphonic acid, can be synthesized through various methods, including the Arbuzov reaction and Michaelis-Arbuzov reaction. These reactions involve the interaction of a trivalent phosphorus compound with an alkyl halide or an α,β-unsaturated carbonyl compound [].

The synthesized [4-(4-Phosphonophenyl)phenyl]phosphonic acid can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

Research suggests that [4-(4-Phosphonophenyl)phenyl]phosphonic acid may hold potential in various scientific research applications, including:

  • Metal Chelation: The presence of phosphonic acid groups in the molecule allows it to chelate metal ions. This property makes it a potential candidate for studying metal-ion interactions in biological systems and developing metal chelators for therapeutic applications [, ].
  • Biomedical Research: The molecule's ability to chelate metal ions might also be relevant in biomedical research, particularly in the development of new diagnostic tools and therapeutic agents for diseases associated with metal dysregulation [].
  • Material Science: The molecule's structure suggests potential applications in material science, such as the development of flame retardants, corrosion inhibitors, and functional polymers due to the presence of the aromatic rings and the phosphonic acid groups [].

[4-(4-Phosphonophenyl)phenyl]phosphonic acid is an organophosphorus compound characterized by the presence of phosphonic acid functional groups. Its molecular formula is C₁₂H₁₂O₆P₂, and it has a molecular weight of approximately 314.17 g/mol. The compound features a biphenyl structure with phosphonic acid substituents, which enhances its chemical reactivity and potential for various applications, particularly in materials science and biochemistry .

The chemical behavior of [4-(4-Phosphonophenyl)phenyl]phosphonic acid is largely dictated by its phosphonic acid groups. These groups can undergo several types of reactions, including:

  • Acid-Base Reactions: The phosphonic acid can donate protons, making it useful in buffering systems.
  • Esterification: The compound can react with alcohols to form esters, which are valuable in creating phosphonate derivatives.
  • Coordination Chemistry: The phosphonic acid groups can coordinate with metal ions, forming complexes that are useful in catalysis and materials applications .

The synthesis of [4-(4-Phosphonophenyl)phenyl]phosphonic acid typically involves the following methods:

  • Phosphonation Reactions: This method involves the reaction of phenolic compounds with phosphorus oxychloride or phosphorus pentoxide under controlled conditions to introduce phosphonic acid groups.
  • Coupling Reactions: Biphenyl derivatives can be synthesized through coupling reactions, where appropriate precursors are reacted in the presence of catalysts to form the desired biphenyl structure.
  • Post-Synthetic Modifications: Existing biphenyl compounds can be modified via post-synthetic approaches to introduce phosphonic acid functionalities .

[4-(4-Phosphonophenyl)phenyl]phosphonic acid has several notable applications:

  • Adhesion Promoters: It is used as a linker to improve adhesion between coatings and metal surfaces due to its ability to graft onto metal substrates.
  • Ligands in Catalysis: The compound serves as a ligand in various catalytic processes and electrochemical applications.
  • Biochemical Probes: Its unique structure allows it to function as a probe in biochemical assays, particularly in electrochemical impedance spectroscopy .

Interaction studies involving [4-(4-Phosphonophenyl)phenyl]phosphonic acid focus on its ability to coordinate with metal ions and other biomolecules. These studies are crucial for understanding how the compound can be utilized in catalytic systems and biological assays. Preliminary findings suggest that it may enhance the reactivity of certain metal complexes, thus broadening its applicability in synthetic chemistry and biochemistry .

Several compounds share structural or functional similarities with [4-(4-Phosphonophenyl)phenyl]phosphonic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Phosphoric AcidH₃PO₄Simple phosphorus-containing acid
Phenylphosphonic AcidC₆H₇O₃PContains one phenyl group; used as a reagent
Diphenyl PhosphateC₁₂H₁₃O₄PUsed as a plasticizer; features two phenyl groups
Bis(4-phosphonophenyl) phosphateC₁₄H₁₈O₆P₂Contains two phosphonophenyl groups; more complex

Uniqueness

What distinguishes [4-(4-Phosphonophenyl)phenyl]phosphonic acid from these similar compounds is its specific biphenyl structure combined with dual phosphonic acid functionalities. This unique architecture enhances its reactivity and potential for diverse applications in both materials science and biological systems, making it a valuable compound for research and industrial use .

XLogP3

-0.4

Other CAS

13817-79-3

Wikipedia

Biphenyl-4,4'-diylbis(phosphonic acid)

Dates

Modify: 2023-08-15

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